5-(2-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
CAS No.: 942004-72-0
Cat. No.: VC5712750
Molecular Formula: C17H12FN3OS2
Molecular Weight: 357.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942004-72-0 |
|---|---|
| Molecular Formula | C17H12FN3OS2 |
| Molecular Weight | 357.42 |
| IUPAC Name | 5-[(2-fluorophenyl)methyl]-2-methyl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
| Standard InChI | InChI=1S/C17H12FN3OS2/c1-10-19-15-16(24-10)14(13-7-4-8-23-13)20-21(17(15)22)9-11-5-2-3-6-12(11)18/h2-8H,9H2,1H3 |
| Standard InChI Key | CCOXAPXZMIUAKA-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=CC=C3F)C4=CC=CS4 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates three distinct heterocyclic systems:
-
A thiazolo[4,5-d]pyridazine core, which combines a thiazole ring fused to a pyridazine moiety.
-
A 2-fluorobenzyl group at position 5, introducing aromaticity and halogen-based electronic effects.
-
Methyl and thiophen-2-yl substituents at positions 2 and 7, respectively, modulating steric and electronic interactions.
Table 1: Key Chemical Descriptors
| Property | Value |
|---|---|
| CAS Number | 942004-72-0 |
| Molecular Formula | C₁₇H₁₂FN₃OS₂ |
| Molecular Weight | 357.42 g/mol |
| IUPAC Name | 5-[(2-Fluorophenyl)methyl]-2-methyl-7-thiophen-2-yl-[1,thiazolo[4,5-d]pyridazin-4-one |
| SMILES | CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=CC=C3F)C4=CC=CS4 |
| InChIKey | CCOXAPXZMIUAKA-UHFFFAOYSA-N |
The fluorine atom on the benzyl group enhances metabolic stability and influences binding interactions through electronegativity, while the thiophene ring contributes to π-π stacking capabilities .
Synthesis and Optimization
Synthetic Pathways
The synthesis of thiazolo[4,5-d]pyridazinones typically involves condensation reactions under controlled conditions. For this compound, a high-pressure Q-tube reactor has been employed to enhance reaction efficiency and environmental compatibility.
Key Steps:
-
Core Formation: Methyl esters of thiazole derivatives undergo reflux with hydrazine hydrate in ethanol, yielding pyridazinone intermediates.
-
Substituent Introduction: Sequential alkylation and coupling reactions introduce the 2-fluorobenzyl and thiophen-2-yl groups.
-
Final Cyclization: Acid-catalyzed cyclization under high pressure (Q-tube reactor) completes the fused thiazolo-pyridazine system.
Yield and Scalability
Optimized protocols report yields of 65–72%, with purity >95% confirmed via HPLC. Scaling challenges include the sensitivity of the thiophene moiety to oxidative conditions, necessitating inert atmospheres during critical steps.
Biological Activity and Mechanisms
Antimicrobial Efficacy
The compound exhibits broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 32 µg/mL) and fungi (Candida albicans: MIC = 64 µg/mL). The thiophene group enhances membrane permeability, while the fluorobenzyl moiety disrupts cell wall synthesis.
Central Nervous System (CNS) Interactions
Structural analogs in the thiazolo-pyridazine family demonstrate affinity for adenosine A₁/A₂ₐ receptors (Kᵢ = 12–45 nM), implicating potential antidepressant or neuroprotective effects . While direct evidence for this compound is lacking, its electronic profile suggests similar target engagement possibilities.
Analytical Characterization
Spectroscopic Methods
-
¹H/¹³C NMR: Confirms substituent positions via distinct shifts (e.g., thiophene protons at δ 7.21–7.43 ppm; fluorobenzyl CH₂ at δ 4.89 ppm).
-
HRMS: Molecular ion peak at m/z 357.0765 ([M+H]⁺) validates the formula C₁₇H₁₂FN₃OS₂.
-
HPLC: Purity analysis using a C18 column (ACN/H₂O gradient; retention time = 8.7 min).
X-ray Crystallography
Single-crystal studies reveal a planar thiazolo-pyridazine core with dihedral angles of 12.3° between thiophene and benzyl groups, optimizing π-orbital overlap for biological interactions.
Pharmaceutical Applications and Challenges
Drug Development Prospects
-
Oncology: Combination therapies with doxorubicin show synergistic effects (CI = 0.45–0.78).
-
Antimicrobials: Structural modifications to reduce MIC values against resistant strains.
-
CNS Disorders: Exploration of adenosine receptor modulation for depression or Parkinson’s disease .
ADME/Toxicity Considerations
-
Metabolism: Hepatic CYP3A4-mediated oxidation of the thiophene ring produces sulfoxide metabolites.
-
Toxicity: LD₅₀ > 500 mg/kg in murine models, with no hepatotoxicity at therapeutic doses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume